6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a dichlorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 2,4-dichloroaniline with cyclohex-3-ene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to active sites or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid: Similar structure but with a butanoic acid backbone.
3-Cyclohexene-1-carboxylic acid: Lacks the dichlorophenyl carbamoyl group.
Uniqueness
6-[(2,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the cyclohexene ring and the dichlorophenyl carbamoyl group, which confer specific chemical properties and potential biological activities not found in simpler analogs.
Properties
CAS No. |
19849-11-7 |
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Molecular Formula |
C14H13Cl2NO3 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
6-[(2,4-dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H13Cl2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20) |
InChI Key |
YRHPZOHJQBKKAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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